molecular formula C10H22ClN3O2 B572782 tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride CAS No. 1258001-18-1

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride

Cat. No.: B572782
CAS No.: 1258001-18-1
M. Wt: 251.755
InChI Key: VJURLDZABGSHRS-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H21N3O2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Researchers use it to study the effects of hydrazine derivatives on biological systems.

    Industry: This compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride include:

    tert-Butyl 4-hydroxy-1-piperidinecarboxylate: This compound has a hydroxyl group instead of a hydrazinyl group.

    tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate: This is another salt form of the compound with different properties.

The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride (CAS No. 1258001-18-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₂₂ClN₃O₂
  • Molecular Weight : 251.75 g/mol
  • CAS Number : 1258001-18-1
  • Purity : Generally above 90% in commercial preparations .

The biological activity of this compound is primarily attributed to its hydrazine moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Hydrazines can act as inhibitors for certain enzymes, potentially affecting metabolic processes.
  • Modulation of Neurotransmitter Systems : The piperidine structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of hydrazine derivatives. For instance, compounds with similar structures have shown:

  • Cytotoxic Effects on Cancer Cell Lines : In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

Hydrazine derivatives are often evaluated for antimicrobial activity:

  • Bacterial Inhibition : Some studies report that compounds similar to tert-butyl 4-hydrazinylpiperidine-1-carboxylate exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is a hypothesis that this compound may:

  • Protect Neuronal Cells : Preliminary research indicates potential protective effects against oxidative stress in neuronal cells, suggesting a role in neurodegenerative disease models .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxicity against breast cancer cells with IC50 values indicating effective dose ranges.
Antimicrobial PropertiesShowed inhibition of E. coli and S. aureus growth in vitro, with varying minimum inhibitory concentrations (MICs).
NeuroprotectionSuggested reduction in oxidative stress markers in neuronal cultures treated with the compound.

Safety and Toxicology

While the biological activities are promising, safety data indicate potential toxicity associated with hydrazine derivatives:

  • Toxicological Concerns : Compounds in this class can exhibit hepatotoxicity and require careful handling due to their potential carcinogenic properties .

Properties

IUPAC Name

tert-butyl 4-hydrazinylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;/h8,12H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJURLDZABGSHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258001-18-1
Record name tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride
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